An In-depth Technical Guide to the Chemical Properties and Applications of Nα-Boc-Nβ-Z-L-2,3-diaminopropionic Acid (Boc-Dap(Z)-OH)
An In-depth Technical Guide to the Chemical Properties and Applications of Nα-Boc-Nβ-Z-L-2,3-diaminopropionic Acid (Boc-Dap(Z)-OH)
Disclaimer: The initial query for "Boc-DAP(Z)-Aeg-OH" did not yield specific results in publicly available scientific literature or chemical supplier databases. The "-Aeg" component may represent a specific modification or be a typographical error. This guide focuses on the well-documented and structurally related core compound, Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid , commonly abbreviated as Boc-Dap(Z)-OH . This molecule is a crucial building block in peptide chemistry and drug development.
Core Chemical Properties
Boc-Dap(Z)-OH is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid. It features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the alpha-amino function and the benzyloxycarbonyl (Z or Cbz) group on the beta-amino function. This orthogonal protection scheme is fundamental to its utility, allowing for the selective deprotection of one amino group while the other remains protected.
The following table summarizes the key chemical and physical properties of Boc-Dap(Z)-OH and its commonly used dicyclohexylammonium (DCHA) salt. The DCHA salt is often used to improve the compound's stability and handling characteristics.
| Property | Boc-Dap(Z)-OH | Boc-Dap(Z)-OH (Dicyclohexylammonium) Salt |
| Molecular Formula | C₁₆H₂₂N₂O₆ | C₁₆H₂₂N₂O₆ · C₁₂H₂₃N |
| Molecular Weight | 338.36 g/mol [1] | 519.67 g/mol [2][3] |
| CAS Number | 65710-57-8[4] | 65710-58-9[2][3] |
| Appearance | Solid powder[1] | Powder[2][3] |
| Purity (Typical) | ≥95-97%[4] | ≥98.0% (HPLC)[2][3] |
| Optical Activity | Not consistently reported | [α]/D +9.0±1° (c = 1 in methanol)[2][3] |
| InChI Key | QKMSMVGTLTVHLK-LBPRGKRZSA-N | RPWGTQRQPVPFKR-YDALLXLXSA-N[2] |
| Storage Class | Combustible Solids[1] | Combustible Solids[2][3] |
Experimental Protocols
The primary application of Boc-Dap(Z)-OH is in solid-phase peptide synthesis (SPPS) to introduce a diaminopropionic acid residue into a peptide chain. This residue can serve as a branching point or be further modified.
This protocol outlines the general steps for incorporating Boc-Dap(Z)-OH into a growing peptide chain using the Boc/Bzl protection strategy on a suitable resin (e.g., PAM resin).
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Resin Preparation:
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Start with a resin pre-loaded with the C-terminal amino acid or a suitable linker for attaching the first amino acid.
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Swell the resin in an appropriate solvent, typically dichloromethane (DCM) or dimethylformamide (DMF).
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Boc-Group Deprotection:
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Remove the Nα-Boc protecting group from the resin-bound amino acid by treating it with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).
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The reaction is usually complete within 30 minutes.
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The resulting TFA salt of the free amine must be neutralized.
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Neutralization:
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Wash the resin with DCM to remove excess TFA.
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Neutralize the amine salt by treating the resin with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.
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Wash the resin thoroughly with DCM and DMF to remove the base and its salt.
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Amino Acid Coupling:
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Activate the carboxylic acid of the incoming Boc-Dap(Z)-OH (typically 3-4 equivalents). Common activation methods involve reagents like HBTU/HATU in the presence of DIEA, or DCC/HOBt in DMF/DCM.
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Add the activated amino acid solution to the neutralized, resin-bound peptide.
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Allow the coupling reaction to proceed for 1-2 hours.
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Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step may be repeated.
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Capping (Optional):
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To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent like acetic anhydride in the presence of a base.
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Washing:
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After successful coupling, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.
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Cycle Repetition:
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Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.
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High-Performance Liquid Chromatography (HPLC): Purity assessment is typically performed using reverse-phase HPLC. A C18 column is common, with a gradient of water and acetonitrile (both often containing 0.1% TFA) as the mobile phase. The compound is detected by UV absorbance, typically at 214 nm and 280 nm.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key signals include the characteristic peaks for the Boc group (a singlet around 1.4 ppm), the Z group (aromatic protons around 7.3 ppm and a benzylic CH₂ singlet around 5.1 ppm), and the protons of the diaminopropionic acid backbone.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound, providing a precise mass that corresponds to its elemental formula.
Mandatory Visualizations
The core chemical utility of Boc-Dap(Z)-OH lies in its orthogonal protecting groups. The Boc group is labile to acid, while the Z group is removed by catalytic hydrogenation. This allows for selective chemical modifications at either the α- or β-amino position.
Caption: Orthogonal deprotection of Boc-Dap(Z)-OH.
The following diagram illustrates the logical workflow for incorporating a Boc-protected amino acid, such as Boc-Dap(Z)-OH, into a growing peptide chain on a solid support.
Caption: Workflow for one cycle of Boc-SPPS.
